

Initial Characterization of (-)-Dihydrojasmonic Acid: A Technical Guide

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Compound of Interest

Compound Name: (-)-Dihydrojasmonic acid

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Introduction

(-)-Dihydrojasmonic acid, a saturated derivative of the plant hormone jasmonic acid, is a naturally occurring oxylipin that plays a role in various physiological processes in plants.^[1] Beyond its established function as a plant growth regulator, there is growing interest in its potential applications in pharmaceuticals and cosmetics due to its structural similarity to prostaglandins, which are key signaling molecules in mammals. This technical guide provides a comprehensive overview of the initial characterization of **(-)-Dihydrojasmonic acid**, including its physicochemical properties, predicted spectroscopic data, a detailed synthesis protocol, and an overview of its relevant biological signaling pathways.

Physicochemical and Spectroscopic Data

Quantitative data for **(-)-Dihydrojasmonic acid** is summarized in the tables below. It is important to note that while some data is available for the specific (-)-enantiomer, much of the experimental spectroscopic data is derived from the racemic mixture or closely related compounds.

Table 1: Physicochemical Properties of (-)-Dihydrojasmonic Acid

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₀ O ₃	PubChem CID: 644120[1]
Molecular Weight	212.28 g/mol	PubChem CID: 644120[1]
IUPAC Name	2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid	PubChem CID: 644120[1]
CAS Number	98674-52-3	PubChem CID: 644120[1]
Appearance	Colorless, slightly yellow or orange clear liquid (racemic)	Chem-Impex
Density	1.04 g/mL (racemic)	Chem-Impex
Refractive Index	n _{20/D} 1.470 (racemic)	Chem-Impex
Solubility	Soluble in Chloroform (racemic)	Cayman Chemical[2]

Table 2: Predicted Spectroscopic Data for (-)-Dihydrojasmonic Acid

Spectroscopy	Predicted Peaks/Signals
^1H NMR (CDCl_3)	δ (ppm): 0.89 (t, 3H, $-\text{CH}_3$), 1.25-1.40 (m, 6H, $-(\text{CH}_2)_3-$), 2.00-2.60 (m, 9H, cyclopentanone and side chain protons), 11.5 (br s, 1H, $-\text{COOH}$)
^{13}C NMR (CDCl_3)	δ (ppm): 14.0 ($-\text{CH}_3$), 22.5, 27.0, 29.5, 31.8 (pentyl chain $-\text{CH}_2-$), 38.0, 42.0, 45.0, 52.0 (cyclopentanone and side chain carbons), 178.0 ($-\text{COOH}$), 218.0 ($\text{C}=\text{O}$)
IR (Infrared)	ν (cm^{-1}): 2500-3300 (broad, O-H stretch of carboxylic acid), 2960, 2870 (C-H stretch), 1740 ($\text{C}=\text{O}$ stretch of carboxylic acid), 1710 ($\text{C}=\text{O}$ stretch of cyclopentanone)
MS (Mass Spectrometry)	m/z : 212 (M^+), 194 ($[\text{M}-\text{H}_2\text{O}]^+$), 167 ($[\text{M}-\text{COOH}]^+$), 113, 83, 55 (fragments of cyclopentanone ring and pentyl chain)

Note: Predicted NMR and IR data are based on the known spectra of similar compounds such as jasmonic acid and methyl dihydrojasmonate, and general spectroscopic principles.

Experimental Protocols

Synthesis of (\pm)-Dihydrojasmonic Acid

A common method for the synthesis of dihydrojasmonic acid involves the Michael addition of an allyl group to 2-pentylcyclopentenone, followed by oxidative cleavage.

Materials:

- 2-Pentylcyclopentenone
- Allyl zinc bromide reagent
- Tetrahydrofuran (THF), anhydrous
- Ruthenium trichloride hydrate ($\text{RuCl}_3 \cdot x\text{H}_2\text{O}$)

- Sodium periodate (NaIO_4)
- Diethyl ether
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Michael Addition: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-pentylcyclopentenone in anhydrous THF and cool to 0°C . Add the allyl zinc bromide reagent dropwise while maintaining the temperature. Allow the reaction to warm to room temperature and stir overnight.
- Quenching: Cool the reaction mixture to 0°C and slowly add 1 M HCl to quench the reaction.
- Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
- Purification of Intermediate: Remove the solvent under reduced pressure and purify the crude 2-pentyl-3-allyl-cyclopentanone by column chromatography.
- Oxidative Cleavage: Dissolve the purified intermediate in a suitable solvent system (e.g., acetonitrile/water). Add a catalytic amount of ruthenium trichloride hydrate, followed by the portion-wise addition of sodium periodate. Stir the reaction at room temperature until completion (monitored by TLC).
- Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate). Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

- Final Product: Remove the solvent under reduced pressure to obtain crude (\pm)-dihydrojasmonic acid. Further purification can be achieved by column chromatography.

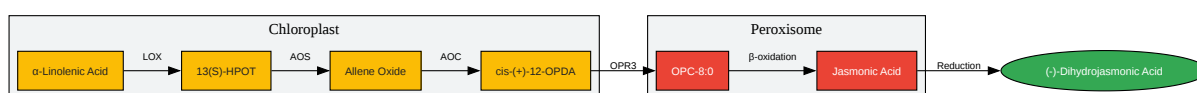
Note on Enantioselective Synthesis: To obtain the specific (-)-enantiomer, a chiral auxiliary or a chiral catalyst can be employed in the Michael addition step. Alternatively, the racemic acid can be resolved using a chiral amine to form diastereomeric salts, which can be separated by crystallization, followed by acidification to yield the pure enantiomer.

Signaling Pathways

(-)-Dihydrojasmonic acid is closely related to jasmonic acid, a key signaling molecule in plants. The biological effects of jasmonates are mediated through a well-characterized signaling pathway that regulates gene expression in response to developmental cues and environmental stress.

Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonic acid and its derivatives originates from α -linolenic acid in the chloroplasts and peroxisomes. The pathway involves a series of enzymatic reactions.

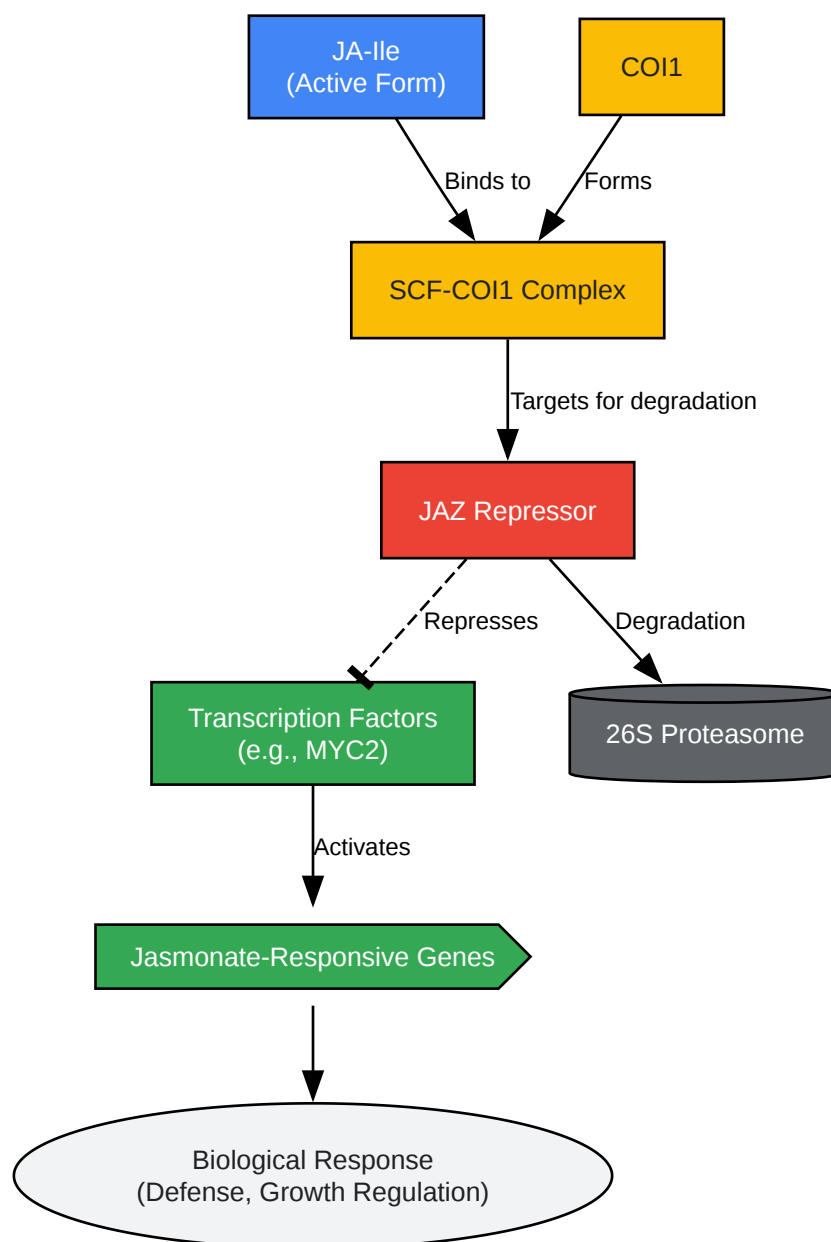


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Figure 1: Simplified Jasmonate Biosynthesis Pathway.

Jasmonate Signaling Pathway

The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which leads to the activation of transcription factors that regulate the expression of jasmonate-responsive genes.



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Figure 2: Core Jasmonate Signaling Pathway.

Biological Activity and Potential Applications

(-)-Dihydrojasmonic acid and its derivatives exhibit a range of biological activities. As a plant growth regulator, it can influence seed germination, root growth, and responses to stress.^[2] In the context of drug development and cosmetics, jasmonates are being investigated for their anti-inflammatory, anti-cancer, and skin-rejuvenating properties. Their structural similarity to

prostaglandins suggests they may interact with similar signaling pathways in mammals, opening avenues for therapeutic interventions.

Conclusion

This technical guide provides a foundational overview of the initial characterization of **(-)-Dihydrojasmonic acid**. While comprehensive experimental data for the pure (-)-enantiomer remains a subject for further research, the information presented here on its physicochemical properties, predicted spectroscopic characteristics, synthesis, and biological context serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. The elucidation of its specific molecular targets and mechanisms of action in mammalian systems will be a critical next step in harnessing its full therapeutic and cosmetic potential.

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References

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